n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide

Description

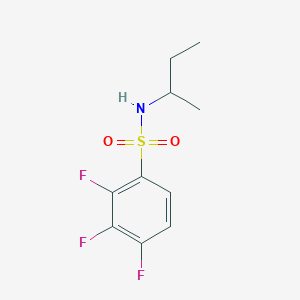

n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It features a trifluorobenzene ring substituted with a sec-butyl group and a sulfonamide functional group

Properties

Molecular Formula |

C10H12F3NO2S |

|---|---|

Molecular Weight |

267.27 g/mol |

IUPAC Name |

N-butan-2-yl-2,3,4-trifluorobenzenesulfonamide |

InChI |

InChI=1S/C10H12F3NO2S/c1-3-6(2)14-17(15,16)8-5-4-7(11)9(12)10(8)13/h4-6,14H,3H2,1-2H3 |

InChI Key |

PNIOJSNFPHWQRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,4-trifluorobenzenesulfonyl chloride and sec-butylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Procedure: The sec-butylamine is added dropwise to a solution of 2,3,4-trifluorobenzenesulfonyl chloride in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

Workup: After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Oxidation and Reduction: The trifluorobenzene ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

Substitution Reactions: The trifluorobenzene ring can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Potential Therapeutic Applications

- Sodium Channel Modulation: Sulfonamide derivatives, including N-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide, have been identified as sodium channel modulators . Sodium channel-blocking agents have been reported to be effective in the treatment of various disease states and have found particular use as local anesthetics and in the treatment of cardiac arrhythmias . They may also be useful in the treatment of pain, including acute, chronic, inflammatory, and/or neuropathic pain .

- Pain Management: this compound may be useful in treating different forms of pain, including acute, chronic, neuropathic, inflammatory, visceral, and nociceptive pain, including post-surgical pain . It may also be effective for mixed pain types involving the viscera, gastrointestinal tract, cranial structures, musculoskeletal system, spine, urogenital system, cardiovascular system, and CNS, including cancer pain, back and orofacial pain .

- Treatment of Other Conditions: Besides pain, this compound could potentially treat anal fissure, neuronal injury, spinal injury, and epilepsy .

Research and Development

- Nav1.7 Channel Modulation: Certain sulfonamide compounds are selective Nav1.7 channel modulators, showing a greater affinity for the Nav1.7 channel compared to Nav1.5 channels . These compounds may have little to no affinity for the Nav1.5 channel .

- Preclinical Evidence: Preclinical studies suggest that sodium channel-blocking agents can suppress neuronal firing in peripheral and central sensory neurons, suggesting a mechanism for relieving pain . These agents may be useful where abnormal or ectopic firing originates from injured or sensitized neurons . Sodium channels can accumulate in peripheral nerves at sites of axonal injury and may function as generators of ectopic firing .

Chemical Information

Mechanism of Action

The mechanism of action of n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The trifluorobenzene ring enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

- n-Butyl-2,3,4-trifluorobenzenesulfonamide

- sec-Butyl-2,3,4-trifluorobenzenesulfonamide

- tert-Butyl-2,3,4-trifluorobenzenesulfonamide

Comparison:

- n-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to n-butyl, tert-butyl, and isobutyl analogs.

- The sec-butyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Biological Activity

N-(Sec-butyl)-2,3,4-trifluorobenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₈F₃N₁O₂S

- Molecular Weight : 253.23 g/mol

The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of the sulfonamide moiety.

Sulfonamides generally exert their biological effects through various mechanisms. For this compound, the following mechanisms have been observed:

- Inhibition of Carbonic Anhydrase : Studies have indicated that certain sulfonamides can act as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance in tissues. The binding affinity of this compound for CA isoforms was demonstrated to be significant, suggesting potential applications in treating conditions like glaucoma and edema .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in preclinical studies. It appears to modulate pathways involved in inflammation by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition : A study focused on designing high-affinity inhibitors for CAIX revealed that this compound exhibited a dissociation constant () in the nanomolar range. This highlights its potential as a therapeutic agent for tumor imaging and treatment .

- Anti-inflammatory Mechanism : In vitro experiments showed that this compound could significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. These findings suggest its applicability in inflammatory diseases .

- Antitumor Activity : Research indicated that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This mechanism underscores its potential role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.